

Application Notes and Protocols: O-(3-quinolyl)methylhydroxylamine in Medicinal Chemistry

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Compound of Interest

Compound Name: O-(3-quinolyl)methylhydroxylamine

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Introduction

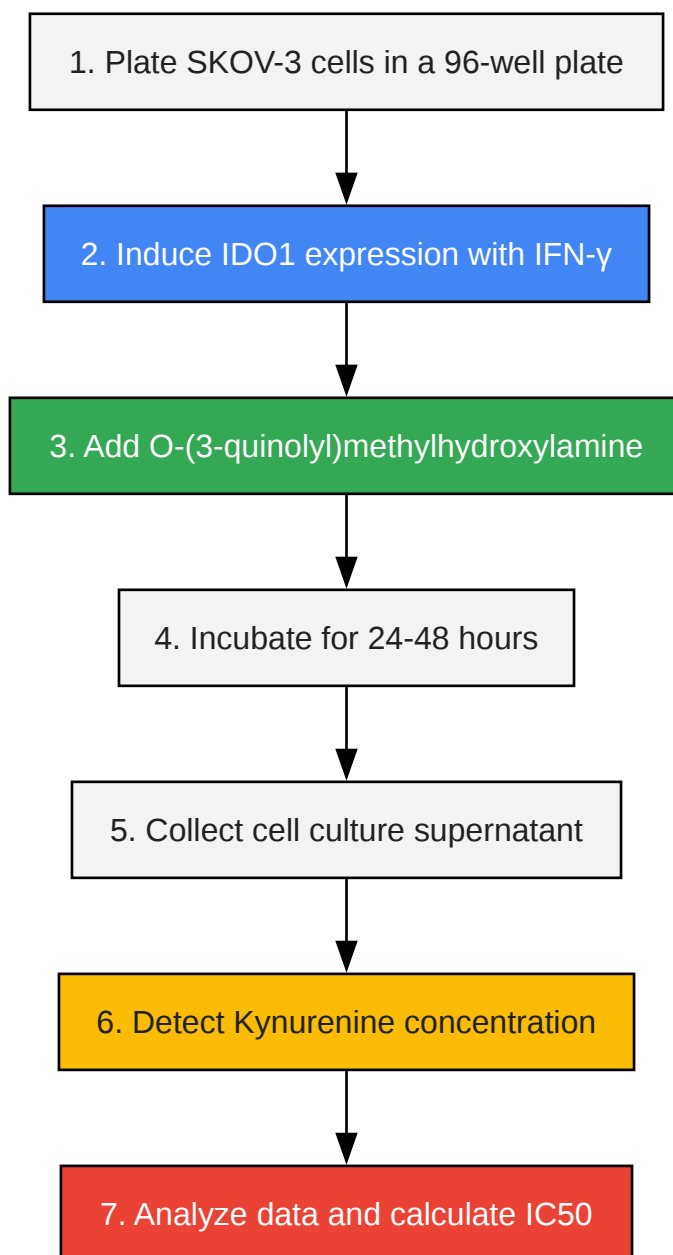
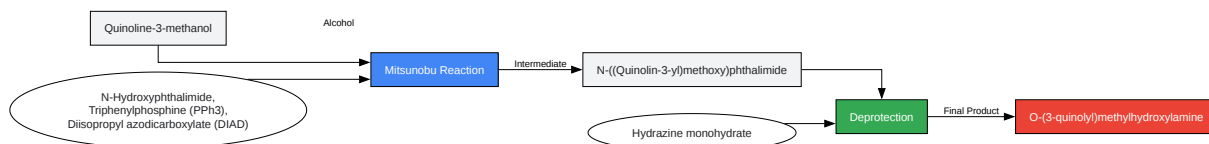
O-(3-quinolyl)methylhydroxylamine is a heterocyclic organic compound featuring a quinoline core linked to a hydroxylamine moiety via a methylene bridge. While specific research on this particular molecule is limited, its structural components—the quinoline ring and the O-alkylhydroxylamine group—are well-represented in medicinal chemistry, suggesting a range of potential therapeutic applications. Quinoline derivatives are known for their broad pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. [1][2][3] The O-alkylhydroxylamine scaffold has been identified as a key pharmacophore for the inhibition of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[4]

These application notes provide a comprehensive overview of the potential uses of **O-(3-quinolyl)methylhydroxylamine**, with a primary focus on its application as a putative inhibitor of IDO1. The protocols detailed below are based on established methodologies for the synthesis and evaluation of structurally related compounds and are intended to serve as a guide for researchers exploring the therapeutic potential of this molecule.

Synthesis of O-(3-quinolyl)methylhydroxylamine

The synthesis of O-alkylhydroxylamines can be achieved through various methods. A common and effective approach is a two-step process involving a Mitsunobu reaction followed by the deprotection of a phthalimide group.[4]

Synthetic Workflow



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